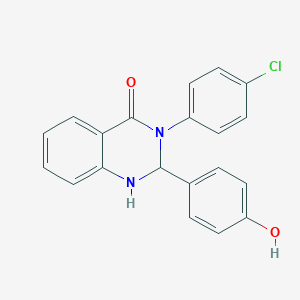
3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. It is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and the inhibition of PARP has been shown to have potential therapeutic applications in cancer treatment.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone involves the inhibition of this compound activity. This compound is an enzyme that plays a crucial role in DNA repair, and the inhibition of this compound leads to the accumulation of DNA damage and ultimately cell death. In addition, this compound inhibitors have been shown to induce synthetic lethality in tumors with defects in DNA repair pathways, such as BRCA1/2-mutated breast and ovarian cancers.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of this compound activity. This compound inhibitors have been shown to induce DNA damage, cell cycle arrest, and apoptosis in cancer cells. In addition, this compound inhibitors have been shown to enhance the cytotoxicity of DNA-damaging agents, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments include its potent and selective inhibition of this compound activity, its ability to induce DNA damage and cell death in cancer cells, and its potential to enhance the cytotoxicity of DNA-damaging agents. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosing and administration.
Direcciones Futuras
There are several future directions for the research and development of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone. These include:
1. Identification of biomarkers for patient selection and monitoring of treatment response.
2. Development of combination therapies with other DNA-damaging agents, such as chemotherapy and radiation therapy.
3. Investigation of the potential use of this compound inhibitors in other cancer types, such as prostate and pancreatic cancers.
4. Development of novel this compound inhibitors with improved pharmacokinetic and pharmacodynamic properties.
5. Investigation of the potential use of this compound inhibitors in other diseases, such as neurodegenerative disorders and inflammatory diseases.
Conclusion:
In conclusion, this compound is a potent and selective inhibitor of this compound activity with potential therapeutic applications in cancer treatment. Its mechanism of action involves the induction of DNA damage and cell death in cancer cells, and its advantages and limitations for lab experiments have been discussed. There are several future directions for the research and development of this compound, and further studies are needed to determine its optimal clinical use.
Métodos De Síntesis
The synthesis of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 4-chloroaniline with 4-hydroxybenzaldehyde in the presence of acetic acid and ammonium acetate. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential therapeutic applications in cancer treatment. This compound inhibitors have been shown to have significant activity in tumors with defects in DNA repair pathways, such as BRCA1/2-mutated breast and ovarian cancers. In addition, this compound inhibitors have been shown to enhance the cytotoxicity of DNA-damaging agents, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2/c21-14-7-9-15(10-8-14)23-19(13-5-11-16(24)12-6-13)22-18-4-2-1-3-17(18)20(23)25/h1-12,19,22,24H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBABKDLBZYHJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-{1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4989789.png)
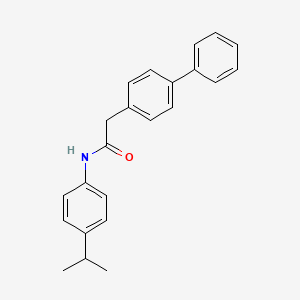
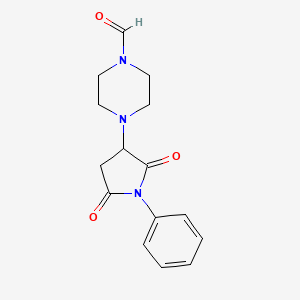
![1-(5-bromo-2-thienyl)-2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B4989814.png)
![(3S*,4S*)-3-hydroxy-N-(2-methylphenyl)-4-[methyl(2-pyrazinylmethyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B4989820.png)
![ethyl 3-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4989832.png)
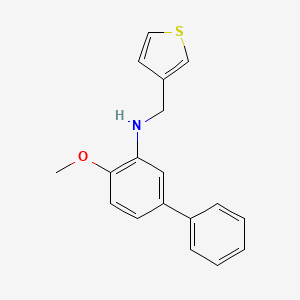
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4989839.png)
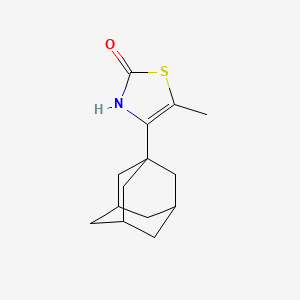

![6-ethyl-N-(2-furylmethyl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B4989858.png)
![1-[6-(2,6-diisopropylphenoxy)hexyl]piperidine](/img/structure/B4989872.png)
![bicyclo[3.3.1]nonane-2,6-diyl diacetate](/img/structure/B4989878.png)
![4-({[(4-chlorophenyl)thio]acetyl}amino)benzamide](/img/structure/B4989885.png)